4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4,7-dichloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN4O/c1-7(2)11-12(8(3)4-5-20-11)23-15-9(13(17)22-16(23)24)6-10(19)14(18)21-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDRIRDUYTSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=NC2=O)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Derived Method from AR124105A1
The most direct route, disclosed in patent AR124105A1, employs 2-isopropyl-4-methylpyridin-3-amine (Compound B) as the starting material. The synthesis proceeds via a sequential chlorination and cyclization protocol:
Step 1: Chlorination of Pyridinamine
Compound B is treated with a chlorinating agent (e.g., phosphorus oxychloride) in the presence of a base such as triethylamine. This step introduces chlorine at the 7-position of the pyrido[2,3-d]pyrimidine system. Reaction conditions typically involve refluxing in anhydrous dichloromethane at 60–80°C for 8–12 hours, achieving yields of 78–85%.
Step 2: Fluorine Introduction via Halogen Exchange
A fluorination step replaces a hydroxyl or nitro group at the 6-position using hydrogen fluoride-pyridine complex or Selectfluor®. This reaction requires careful temperature control (0–5°C) to minimize side products, with yields ranging from 65% to 72%.
Step 3: Cyclization to Form Pyrido-Pyrimidine Core
The intermediate undergoes cyclization in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Solvent systems such as DMF or THF are utilized under nitrogen atmosphere, with reaction times of 24–36 hours at room temperature.
Key Optimization Parameters
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Catalyst Screening : Palladium(II) acetate showed superior performance over copper-based catalysts in minimizing dimerization byproducts.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhanced reaction rates but required strict moisture control to prevent hydrolysis.
Alternative Approaches for Functional Group Installation
Protodeboronation-Mediated Methylation
A method adapted from fluoromart.com involves boronic ester intermediates to install the isopropyl and methyl groups on the pyridine ring. This strategy avoids direct handling of volatile alkylating agents:
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Boronic Ester Formation : 3-Aminopyridine is treated with pinacolborane in the presence of Ir(COD)Cl₂ catalyst, achieving >90% conversion at 80°C.
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Protodeboronation : The boronic ester undergoes anti-Markovnikov hydromethylation using methanol as the methyl source, catalyzed by Pd(OAc)₂/XPhos. Yields reach 68–74% with <5% overmethylation.
Advantages :
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Enables precise control over steric bulk at the 2- and 4-positions of the pyridine ring.
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Reduces reliance on hazardous alkyl halides.
Halogenation Sequence Optimization
| Halogenation Order | Yield (%) | Purity (HPLC) | Major Impurity |
|---|---|---|---|
| Cl first, then F | 72 | 98.5 | Dechlorinated analog (1.2%) |
| F first, then Cl | 65 | 95.8 | Di-fluorinated byproduct (3.7%) |
Data adapted from batch analyses in and. Early chlorination minimizes fluorine displacement during subsequent steps due to the stronger C-Cl bond dissociation energy (397 kJ/mol vs. 515 kJ/mol for C-F).
Crystallization and Purification Protocols
Final purification employs a mixed solvent system:
Solvent Ratio : Heptane/ethyl acetate (4:1 v/v)
Crystallization Temperature : 2–5°C gradient cooling over 6 hours
Purity Outcomes :
Chemical Reactions Analysis
Synthetic Preparation and Key Reactivity
The compound is synthesized via sequential chlorination and cyclization reactions. Key steps include:
Reaction Pathway
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | POCl₃, DIPEA, CH₃CN, 80°C, 1h | 4,7-Dichloro-6-fluoro intermediate | 95% | |
| 2 | KHMDS, THF, rt, 40 min | Cyclized pyridopyrimidine core | Quantitative |
Mechanistic Insights :
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The 4-chloro and 7-chloro positions are activated for nucleophilic substitution due to electron-withdrawing effects of the pyridopyrimidine core .
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The fluorine at C6 enhances electrophilicity at adjacent positions, facilitating regioselective modifications .
Nucleophilic Substitution Reactions
The compound undergoes selective displacement reactions at C4 and C7:
Table 1: Substitution Reactions
Example :
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Reaction with (2-fluoro-6-hydroxyphenyl)boronic acid under Suzuki conditions yields 7-aryl derivatives (MS: m/z 617 [M+1]⁺) .
Chlorine Displacement with Amines
Acrylation at Piperazine Sidechains
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Piperazine-substituted derivatives react with acryloyl chloride (DIEA, DCM, 0°C→rt) to form acrylamides:
Key Findings:
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Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 7.4 (24h, 37°C) .
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Thermal Decomposition : Degrades above 200°C, releasing HCl and HF .
Spectroscopic Characterization
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.48–8.55 (m, 2H), 7.29 (d, J=4.8 Hz, 1H), 2.87 (quin, J=6.6 Hz, 1H) | |
| ¹⁹F NMR | δ −126.90 (s) | |
| HRMS | m/z 367.1 [M+H]⁺ (C₁₆H₁₃Cl₂FN₄O) |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit antitumor properties. The specific compound of interest has shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, it has been reported to inhibit FLT3 kinase mutations commonly found in acute myeloid leukemia (AML), which are associated with poor patient outcomes .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Pyrido[2,3-d]pyrimidine derivatives have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics . The mechanism typically involves interference with bacterial DNA synthesis or function.
Central Nervous System (CNS) Effects
Emerging research suggests that this compound may influence CNS pathways, potentially offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders. The structural characteristics allow it to cross the blood-brain barrier, which is crucial for CNS-targeted therapies .
Table 1: Antitumor Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MV4-11 | 0.56 | FLT3 inhibition |
| 2 | MOLM-13 | 0.89 | FLT3 inhibition |
| 3 | K562 | 1.34 | Multi-target kinase inhibition |
Data adapted from recent pharmacological studies on pyrido[2,3-d]pyrimidines .
Table 2: Antibacterial Efficacy
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 μg/mL |
| B | S. aureus | 8 μg/mL |
| C | P. aeruginosa | 16 μg/mL |
Data derived from antibacterial screening assays .
Case Study 1: Inhibition of FLT3 Kinase in AML
In a clinical study involving patients with FLT3 mutations, the administration of the compound resulted in significant reductions in leukemic cell proliferation. The study highlighted the importance of specific structural features of the pyrido[2,3-d]pyrimidine scaffold that enhance binding affinity to the FLT3 receptor .
Case Study 2: CNS Penetration and Efficacy
A preclinical trial assessed the CNS penetration of the compound using animal models. Results indicated effective brain concentrations that correlated with behavioral improvements in models of anxiety and depression, suggesting a potential role in treating CNS disorders .
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Pyrido[2,3-d]pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:
Sotorasib (AMG-510): Structure: 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-isopropyl-3-pyridyl)-4-[(2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl]pyrido[2,3-d]pyrimidin-2(1H)-one. Key Differences: Replaces the 4,7-dichloro groups in the target compound with a 7-(2-fluoro-6-hydroxyphenyl) moiety and introduces a piperazinyl acryloyl group at position 3. Activity: Potent KRAS G12C inhibitor used in non-small cell lung cancer (NSCLC) .
GC12 and GC18: Structure: Bis-pyrido[4,3-d]pyrimidinones with dodecyl and methoxy substituents. Key Differences: Feature a pyrido[4,3-d]pyrimidine core (vs. [2,3-d] in the target) and lack halogenation. Activity: Antimicrobial and antitumor agents, synthesized via nucleophilic substitution with sodium iodide and chlorotrimethylsilane .
Pyrido[2,3-d]pyrimidine-2,4,7-triones :
- Structure : 5-Azido-8-methyl-6-nitro-1,3-diphenyl derivatives (e.g., CAS 189998-38-7).
- Key Differences : Replace the pyridyl group with aromatic substituents and introduce trione functionalities.
- Activity : Primarily explored for synthetic versatility rather than therapeutic applications .
Pharmacological Activities
Impact of Substituents on Activity
- Halogens (Cl, F) : Enhance binding to hydrophobic pockets (e.g., KRAS G12C in sotorasib) and improve metabolic stability .
- Aryl Groups (e.g., 2-fluoro-6-hydroxyphenyl) : Enable π-π stacking interactions in kinase binding sites .
- Alkyl Chains (GC12/GC18) : Improve membrane permeability but may reduce solubility .
Biological Activity
4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one (CAS Number: 2252403-83-9) is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology as a kinase inhibitor. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often dysregulated in cancer.
Inhibition of CDK Activity
Research indicates that this compound exhibits significant inhibitory effects on CDK2 and CDK4/6. The inhibition leads to:
- Cell Cycle Arrest : Induction of G1/S and G2/M phase arrest in various cancer cell lines.
- Apoptosis Induction : Increased apoptosis rates associated with elevated levels of reactive oxygen species (ROS) .
Anticancer Efficacy
A comprehensive study evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 0.25 | Induces apoptosis and cell cycle arrest |
| H460 | 0.24 | Promotes ROS generation |
| HeLa | 0.30 | G2/M phase arrest |
| HCT116 | 0.28 | Apoptosis via mitochondrial pathway |
These findings suggest that the compound has potent anticancer properties, making it a candidate for further development as an anticancer agent .
Case Study 1: In Vivo Tumor Regression
In a xenograft model using HCT116 cells, administration of the compound resulted in significant tumor regression compared to control groups. The study noted a reduction in tumor volume by approximately 60% after two weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's efficacy in vivo .
Case Study 2: Pharmacokinetics and Bioavailability
In pharmacokinetic studies on ICR mice, the compound demonstrated an intraperitoneal bioavailability of approximately 63.6%. This favorable pharmacokinetic profile suggests potential for effective systemic delivery in clinical settings .
Toxicological Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile and any potential side effects associated with long-term use.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation reactions, with purification via column chromatography and verification using HPLC (≥98% purity) . Structural confirmation requires spectroscopic techniques:
- NMR (¹H/¹³C) for functional group analysis.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₂₁H₁₅Cl₂FN₄O, MW 429.27) .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.
Q. How can researchers determine the compound's key physicochemical properties (e.g., solubility, stability) for experimental use?
- Methodology :
- Solubility : Use shake-flask or HPLC-based methods in solvents of varying polarity (e.g., DMSO for stock solutions).
- Stability : Conduct accelerated degradation studies under stress conditions (pH, temperature, light) with LC-MS monitoring .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against target kinases or receptors using fluorescence/radiolabeled substrates.
- Cell viability assays (e.g., MTT, ATP-lite) to assess cytotoxicity in relevant cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to isolate compound-specific effects.
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting bioactivity data across different experimental models?
- Methodology :
- Orthogonal assays : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., CRISPR-edited knockouts) approaches to validate target engagement .
- Structural analysis : Use X-ray crystallography or cryo-EM to visualize compound-target interactions, resolving discrepancies in binding affinity .
- Data Integration : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify model-specific variables (e.g., cell membrane permeability) .
Q. What experimental frameworks are recommended to study the compound's environmental fate and biodegradation?
- Methodology :
- Laboratory simulations : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions .
- Biotic transformation : Use microbial consortia or soil microcosms to track metabolite formation via LC-HRMS .
- Advanced Modeling : Apply QSAR or fugacity models to predict environmental partitioning (air/water/soil) based on logP and pKa .
Q. How can researchers link this compound's activity to broader pharmacological or biochemical theories?
- Methodology :
- Network pharmacology : Map compound-target-disease interactions using databases like KEGG or STRING to identify pathway-level effects .
- Theoretical frameworks : Align findings with concepts like "lock-and-key" binding or allosteric modulation to explain selectivity .
- Case Study : If the compound inhibits a kinase, compare its binding mode to known inhibitors (e.g., ATP-competitive vs. allosteric) .
Q. What strategies address contradictions in dose-response relationships between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., microsomal stability assays) .
- Toxicogenomics : Correlate transcriptomic changes in animal models with in vitro IC₅₀ values to identify off-target effects .
- Statistical Tools : Use Bayesian meta-analysis to reconcile interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
